molecular formula C10H13ClN2O2S B11859008 Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride

Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride

Cat. No.: B11859008
M. Wt: 260.74 g/mol
InChI Key: RWOVVUGMROHKEG-UHFFFAOYSA-N
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Description

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring, such as 2,3,4-trisubstituent thiophene, share structural similarities.

    Indole Derivatives: Compounds with an indole ring, such as indole-2-carboxylates, have similar heterocyclic structures.

Uniqueness

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

methyl 3-aminospiro[4,5-dihydrothieno[2,3-c]pyrrole-6,1'-cyclopropane]-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2S.ClH/c1-14-9(13)7-6(11)5-4-12-10(2-3-10)8(5)15-7;/h12H,2-4,11H2,1H3;1H

InChI Key

RWOVVUGMROHKEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C3(CC3)NC2)N.Cl

Origin of Product

United States

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